Triisopropoxy(vinyl)silane

Overview

Description

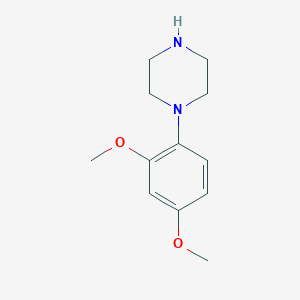

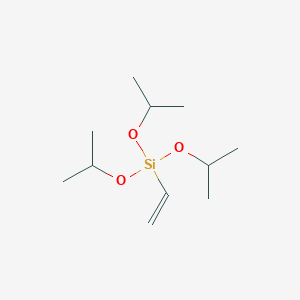

Triisopropoxy(vinyl)silane, or TIPS, is an organosilicon compound that has been used in a variety of applications due to its unique properties. TIPS is a versatile compound that has been used in both synthetic and analytical chemistry, as well as in biochemistry, biotechnology, and pharmaceuticals. TIPS has been used as a catalyst, a reagent, and a modifier for a variety of reactions.

Scientific Research Applications

Emulsion Polymerization : It's used in emulsion polymerization to create copolymer latex films, enhancing tensile stress and water repellent properties (Xi et al., 2007).

Adhesion Improvement in Organic Coatings : Films of vinyl-triethoxy silane on iron improve adhesion of organic coatings to metals, also providing protection against corrosion (Flis & Kanoza, 2006).

Effects on Cement Hydration and Mortars : It's used in cement hydration and mechanical properties of mortars, where it acts as a coupling agent and chemically reacts with calcium silicate hydrates (Feng et al., 2016).

Polyethylene Modification : It is investigated for its role in the cross-linking of polyethylene for applications in the cable industry, particularly in the presence of dicumyl peroxide (Mlejnek et al., 1984).

Polymer/Fiber Adhesion : It's explored for its effects on polymer/fiber adhesion, particularly in polypropylene/sawdust composites (Bettini et al., 2010).

Flame Retardant for Lithium Ion Batteries : It serves as an effective and eco-friendly flame retardant in lithium ion batteries, reducing flammability without significantly impacting electrochemical performance (Zhang et al., 2009).

Synthesis of Poly(siloxysilanes) : Used in the synthesis of new monomers, leading to the production of highly branched starburst poly(siloxysilane) polymers (Rubinsztajn, 1994).

Adhesion in PIC : Improves the adhesion of aggregate to matrix in Polymer Impregnated Concrete (PIC), serving as a coupling agent (Balewski et al., 1987).

Mechanism of Action

Target of Action

Triisopropoxy(vinyl)silane, also known as C-1706, primarily targets organic and inorganic materials. It forms a durable bond between these materials to generate desired heterogeneous environments or to incorporate the bulk properties of different phases into a uniform composite structure .

Mode of Action

This compound interacts with its targets by forming a bond between the organic and inorganic materials. This interaction is facilitated by the silane coupling agents present in the compound . The compound’s vinyl group allows it to react with the hydroxyl groups on the surface of various substrates, such as glass, silicon, and ceramics, to form a cross-linked structure .

Biochemical Pathways

The compound is involved in the process of seeded emulsion polymerization. This process effectively introduces an organic-siloxane bonding in a macromolecule interpolymer . The compound’s interaction with its targets affects the polymerization process, leading to the formation of a modified acrylate latex .

Result of Action

The result of this compound’s action is the formation of a modified acrylate latex. This latex possesses a narrow distribution of particle size with a mean diameter of 51.8–76.6 nm and has excellent properties in weather durability and stain-resistance .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds. For instance, the synthesis of acrylate latex modified by the compound was carried out at a temperature of (78±2)°C . Additionally, the presence of emulsifiers such as sodium dodecyl sulphonate (SDS) and OP-10 can affect the properties of the resulting acrylate latex .

Safety and Hazards

Triisopropoxy(vinyl)silane is a flammable liquid and vapor . It should be stored in a well-ventilated place and kept cool . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish . If it comes into contact with skin or hair, immediately remove all contaminated clothing and rinse skin with water or shower .

Properties

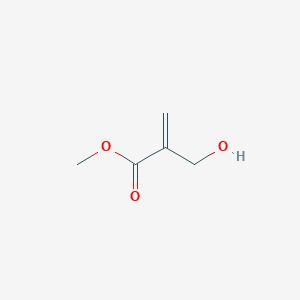

IUPAC Name |

ethenyl-tri(propan-2-yloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3Si/c1-8-15(12-9(2)3,13-10(4)5)14-11(6)7/h8-11H,1H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABAWBWRUSBLKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O[Si](C=C)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066299 | |

| Record name | Silane, ethenyltris(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18023-33-1 | |

| Record name | Vinyltriisopropoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18023-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, ethenyltris(1-methylethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018023331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyltriisopropoxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, ethenyltris(1-methylethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, ethenyltris(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri(isopropoxy)vinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B95404.png)